1-(2-Naphthalen-2-ylquinolin-4-yl)ethanone
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Overview
Description
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone is a complex organic compound that features a quinoline ring fused with a naphthalene moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is C21H15NO, and it is known for its unique structural properties that contribute to its diverse chemical behavior.
Preparation Methods
The synthesis of 1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone typically involves several steps, starting with the formation of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which uses isatin and a ketone under basic conditions . Industrial production methods often employ transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include the modulation of signal transduction processes, which can lead to altered cellular responses .
Comparison with Similar Compounds
1-(2-(Naphthalen-2-yl)quinolin-4-yl)ethanone can be compared with other quinoline derivatives such as:
Quinoline-2,4-dione: Known for its biological activities and used in the synthesis of fused ring systems.
4-Hydroxyquinoline: Exhibits significant pharmaceutical importance and is used in drug development.
Quinolinyl-pyrazoles: These compounds have shown promise in medicinal chemistry due to their versatile pharmacological properties.
Properties
CAS No. |
6317-99-3 |
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Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1-(2-naphthalen-2-ylquinolin-4-yl)ethanone |
InChI |
InChI=1S/C21H15NO/c1-14(23)19-13-21(22-20-9-5-4-8-18(19)20)17-11-10-15-6-2-3-7-16(15)12-17/h2-13H,1H3 |
InChI Key |
PHMASXXAFMIKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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